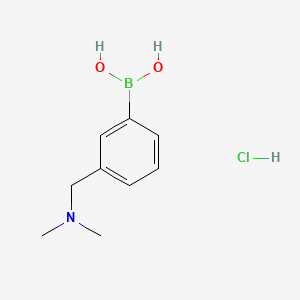

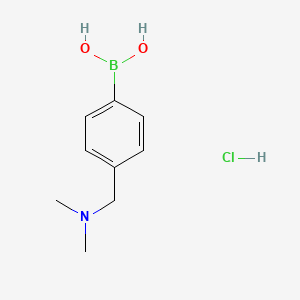

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-((Dimethylamino)methyl)phenyl)boronic acid” is a chemical compound that is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . It is also used in the preparation of selective glucocorticoid receptor agonists and ATP-competitive inhibitors of the mammalian target of rapamycin .

Molecular Structure Analysis

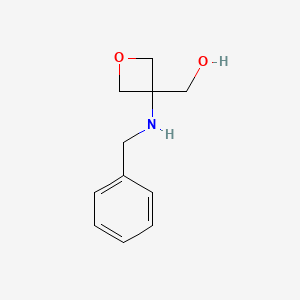

The molecular formula of this compound is C8H12BNO2 . It has a molecular weight of 165 . The SMILES string representation of this compound is CN©Cc1ccc(cc1)B(O)O .Physical And Chemical Properties Analysis

This compound is a white to green-grey or blue-grey crystalline solid . It has a density of 1.12±0.1 g/cm3 . The melting point is 227°C , and the boiling point is 329.9±44.0 °C . It is sparingly soluble in water (~2.5%) . The vapor pressure is 6.92E-05mmHg at 25°C , and the refractive index is 1.547 .Applications De Recherche Scientifique

Cross-Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Catalysis

The compound plays a role in catalysis . It’s used in various catalytic reactions, including nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling and rhodium (Rh)-catalyzed asymmetric addition reactions .

Medicinal Chemistry

In the field of medicinal chemistry , this compound is used due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to its utility in various sensing applications .

Polymer Materials

The compound is used in the development of polymer materials . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in polymer materials .

Optoelectronics

In optoelectronics , this compound is used due to its properties as a subclass of organoborane compounds . These compounds are used in the development of optoelectronic materials .

Sensing Applications

The compound is used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Preparation of Chromophores

This compound is used in the preparation of push-pull arylvinyldiazine chromophores . Chromophores are parts of a molecule responsible for its color.

C-OH Bond Activation

The compound is used in palladium (Pd)-catalyzed C-OH bond activation . This is a type of reaction used in organic synthesis.

Safety and Hazards

This compound is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound is used as a reactant in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of biaryls via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXXOUMISIECKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

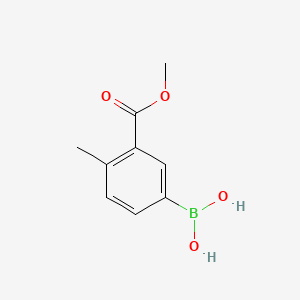

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738490 |

Source

|

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | |

CAS RN |

938465-64-6 |

Source

|

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.